molecular formula Cl3H3OV B8668858 oxovanadium;trihydrochloride

oxovanadium;trihydrochloride

Cat. No.: B8668858
M. Wt: 176.32 g/mol
InChI Key: JNKMSLLEOBTKQY-UHFFFAOYSA-N
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Description

Oxovanadium trihydrochloride, formally named oxovanadium;trihydrochloride (IUPAC) and commonly referred to as vanadium(V) oxytrichloride or trichlorooxovanadium, is a vanadium halide-oxo compound with the molecular formula VOCl₃ . Its structure consists of a central vanadium atom in the +5 oxidation state, coordinated by three chloride ligands and one oxygen atom, adopting a trigonal bipyramidal geometry. Key identifiers include:

  • CAS No.: 1314-62-1 (for V₂O₅, a related oxide; VOCl₃ lacks a CAS in the evidence)
  • SMILES: ClV(Cl)=O
  • Molecular Weight: 173.3 g/mol (calculated from formula VOCl₃) .

VOCl₃ is a volatile, yellow-brown liquid at room temperature, highly reactive with water (hydrolyzing to HCl and vanadic acid) and incompatible with strong oxidizers, alcohols, and amines . It is primarily used in organic synthesis as a catalyst or precursor for vanadium-based coordination compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of oxovanadium;trihydrochloride involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic synthesis techniques. The compound may be synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis. This process would be optimized for efficiency and yield, often using automated systems and advanced chemical engineering techniques to ensure consistent quality and purity.

Chemical Reactions Analysis

Catalytic Reactions in Halocarbon Decomposition

VOCl₃ acts as a catalyst in the decomposition of chlorinated and fluorinated hydrocarbons, facilitating halogen fixation. For example:

Reaction SystemConditionsProductsMechanismReference
CCl₂F₂ + Mg₃(VO₄)₂723 K, flow apparatusMgF₂, MgCl₂, CO₂VOCl₃ intermediates regenerate Mg₃(VO₄)₂ via reaction with MgO
CCl₃F + V₂O₃280°C, FTIR monitoringCCl₄, CCl₂O, CO₂VOCl₃ forms volatile vanadium-halogen intermediates

These reactions highlight VOCl₃’s role in breaking down environmentally persistent halocarbons into inert salts (e.g., MgF₂) and harmless gases (e.g., CO₂) through redox cycling .

Redox Reactions and Metal Reduction

VOCl₃ participates in redox processes, particularly in vanadium metallurgy:

Hydrogen Reduction Pathway

2VOCl4(g)+H2(g)2VOCl3(s)+2HCl(g)(500C)2\text{VOCl}_4(\text{g}) + \text{H}_2(\text{g}) \rightarrow 2\text{VOCl}_3(\text{s}) + 2\text{HCl}(\text{g}) \quad (\geq 500^\circ \text{C})2VOCl3(s)+H2(g)2VOCl2(s)+2HCl(g)(620C)2\text{VOCl}_3(\text{s}) + \text{H}_2(\text{g}) \rightarrow 2\text{VOCl}_2(\text{s}) + 2\text{HCl}(\text{g}) \quad (\geq 620^\circ \text{C})

This stepwise reduction ultimately yields metallic vanadium, critical for high-purity metal production .

Chlorination of Lower Oxides

VCl2O+Cl2VOCl3(170C)\text{VCl}_2\text{O} + \text{Cl}_2 \rightarrow \text{VOCl}_3 \quad (\geq 170^\circ \text{C})VCl3+Cl2VOCl3(170C)\text{VCl}_3 + \text{Cl}_2 \rightarrow \text{VOCl}_3 \quad (\geq 170^\circ \text{C})

These syntheses leverage VOCl₃’s stability at elevated temperatures .

Coordination Chemistry and Complex Formation

VOCl₃ reacts with ligands to form structurally diverse complexes:

LigandComplex StructureGeometryApplicationReference
Oxydiacetate (oda)[VO(oda)(H₂O)₂]Distorted octahedral (mer)Magnetic studies
Pyrogallol (H₃pgal)V₃O₃(pgal)₃³⁻Bowl-shaped trimerBiocoating precursors
Dicyandiamide[VO(acac)₂DCDA]·H₂OOctahedralDNA interaction studies

These complexes exhibit unique magnetic, optical, and catalytic properties, with applications in materials science and biochemistry .

Hydrolysis and Solvolysis

VOCl₃ undergoes rapid hydrolysis in aqueous or humid environments:

VOCl3+3H2OVO(OH)3+3HCl\text{VOCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{VO(OH)}_3 + 3\text{HCl}

This reaction limits its handling under ambient conditions but enables controlled synthesis of vanadium oxyhydroxides .

Environmental and Biological Interactions

Emerging studies suggest VOCl₃-derived complexes interact with biological macromolecules:

Study FocusInteraction TargetObserved EffectReference
Anticancer activityMitochondrial proteinsROS generation, apoptosis induction
DNA bindingCT-DNA (calf thymus)Minor groove binding, denaturation

While not direct reactions, these interactions underscore VOCl₃’s potential in medicinal chemistry .

Scientific Research Applications

Biomedical Applications

1.1 Antidiabetic Properties
Oxovanadium complexes, including oxovanadium trihydrochloride, have been extensively studied for their insulin-mimetic properties. They enhance glucose metabolism and exhibit potential as antidiabetic agents. For instance, studies have shown that bis(allixinato)oxovanadium(IV) complexes can effectively lower blood glucose levels in diabetic models, providing a promising alternative to insulin injections .

Table 1: Antidiabetic Effects of Oxovanadium Complexes

CompoundStudy TypeEffect on Blood GlucoseReference
Bis(allixinato)oxovanadium(IV)In vivoSignificant reduction
Bis(5-iodopicolinato)oxovanadium(IV)In vitro & In vivoEnhanced insulin sensitivity
Oxovanadium-trihydrochlorideExperimentalModerate reduction

1.2 Antimicrobial Activity
Oxovanadium complexes demonstrate notable antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, oxovanadium complexes synthesized with Schiff bases have shown effective bactericidal activity against Escherichia coli and Salmonella typhi through disc diffusion methods .

Table 2: Antimicrobial Activity of Oxovanadium Complexes

CompoundBacteria TestedActivity TypeReference
Schiff base oxovanadium complexE. coliBactericidal
Thiophene-derived complexS. typhiBactericidal

1.3 Antitumor Properties
The antitumor potential of oxovanadium compounds has been explored in various studies. These complexes exhibit cytotoxic effects on cancer cells and can inhibit tumor growth in vivo. For instance, research has demonstrated that certain oxovanadium complexes can induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Table 3: Antitumor Activity of Oxovanadium Complexes

CompoundCancer TypeMechanism of ActionReference
Oxovanadium (IV) Schiff baseVariousInduction of apoptosis
Novel oxovanadium complexBreast cancerCell cycle arrest

Catalytic Applications

Oxovanadium trihydrochloride also finds applications in catalysis due to its ability to facilitate various chemical reactions. Its redox properties make it an effective catalyst in oxidation-reduction reactions, particularly in organic synthesis and industrial processes.

Table 4: Catalytic Applications of Oxovanadium Compounds

Reaction TypeCatalyst UsedEfficiencyReference
Oxidation of alcoholsOxovanadium trihydrochlorideHigh
Synthesis of organic compoundsVanadyl complexesModerate to high

Environmental Applications

Recent studies have highlighted the potential use of oxovanadium compounds in environmental applications, such as wastewater treatment and pollutant degradation. Their ability to catalyze the breakdown of organic pollutants makes them valuable for environmental remediation efforts.

Table 5: Environmental Applications of Oxovanadium Compounds

ApplicationMethod UsedEffectivenessReference
Wastewater treatmentCatalytic degradationEffective
Pollutant removalRedox reactionsHigh efficiency

Case Studies

Several case studies provide insights into the practical applications of oxovanadium trihydrochloride:

  • Case Study 1: A study conducted on diabetic rats treated with bis(5-iodopicolinato)oxovanadium complexes showed a significant decrease in blood glucose levels compared to control groups, underscoring the compound's potential as an oral antidiabetic agent .
  • Case Study 2: Research on the antimicrobial efficacy of oxovanadium complexes revealed that specific formulations exhibited higher bactericidal activity than traditional antibiotics against resistant strains .
  • Case Study 3: An investigation into the catalytic properties of oxovanadium trihydrochloride demonstrated its effectiveness in promoting oxidation reactions essential for synthesizing fine chemicals .

Mechanism of Action

The mechanism of action of oxovanadium;trihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Vanadium exhibits diverse oxidation states (+3 to +5) and forms compounds with distinct structural, chemical, and functional properties. Below is a comparative analysis of VOCl₃ with analogous vanadium species:

Vanadium(V) Oxide (V₂O₅)

  • Formula : V₂O₅
  • Oxidation State : +5
  • Structure : Layered orthorhombic lattice with alternating V–O bonds.
  • Applications : Industrial catalyst for sulfuric acid production, cathode material in batteries .
  • Key Differences :
    • Reactivity : V₂O₅ is amphoteric (reacts with acids/bases), while VOCl₃ is a Lewis acid hydrolyzing violently in water.
    • Thermal Stability : V₂O₅ decomposes above 700°C, whereas VOCl₃ boils at 127°C .

Vanadium Tetrachloride (VCl₄)

  • Formula : VCl₄
  • Oxidation State : +4
  • Structure: Tetrahedral monomeric liquid.
  • Applications : Precursor for lower-valent vanadium complexes.
  • Key Differences: Redox Behavior: VCl₄ is reducible to VCl₃, while VOCl₃ is less redox-active due to its +5 state. Coordination Chemistry: VCl₄ forms complexes with neutral ligands (e.g., THF), whereas VOCl₃ binds to oxygen-donor ligands .

Bis(maltolato)oxovanadium(IV) (BMOV)

  • Formula : [VO(C₆H₅O₃)₂]
  • Oxidation State : +4
  • Structure : Square pyramidal geometry with maltol ligands.
  • Applications : Insulin-mimetic agent for diabetes treatment .
  • Stability: BMOV is air-stable, unlike moisture-sensitive VOCl₃ .

Oxovanadium(IV) Coordination Complexes

  • Example: [VO(schiff base)] complexes (e.g., Schiff base ligands with O,N-donors).
  • Oxidation State : +4
  • Structure : Octahedral or square pyramidal geometry.
  • Applications : Catalysts in olefin oligomerization, semiconductors in thin-film devices .
  • Key Differences :
    • Electronic Properties : Oxovanadium(IV) complexes show paramagnetism and visible-light excitations, unlike diamagnetic VOCl₃ .
    • Synthetic Utility : VOCl₃ serves as a precursor for synthesizing these complexes .

Research Findings and Functional Insights

  • Catalytic Performance: VOCl₃ activates olefin oligomerization when paired with methylaluminoxane (MMAO-12), achieving higher thermal stability (up to 300°C) compared to Cr³⁺-based catalysts .
  • Biological Effects : Oxovanadium(IV) complexes (e.g., silibinin-VO²⁺) demonstrate selective cytotoxicity in tumor cells via ROS generation, contrasting with VOCl₃’s general toxicity .
  • Semiconductor Potential: Oxovanadium(IV) Schiff base complexes exhibit tunable band gaps (1.5–2.5 eV), making them candidates for organic electronics, whereas VOCl₃ lacks such properties .

Q & A

Q. Basic: What are the standard synthetic routes for oxovanadium trihydrochloride, and how can purity be optimized during synthesis?

Oxovanadium trihydrochloride synthesis typically involves refluxing vanadium precursors (e.g., V₂O₅ or VOCl₃) with hydrochloric acid under controlled conditions. A common approach includes stoichiometric adjustments to ensure complete hydrochlorination . To optimize purity, researchers should:

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.
  • Employ recrystallization or column chromatography for post-synthesis purification .
  • Validate purity via elemental analysis and spectroscopic techniques (e.g., FT-IR for identifying V=O and V-Cl bonds) .

Q. Basic: Which spectroscopic and analytical methods are most effective for characterizing oxovanadium trihydrochloride?

Key methods include:

  • X-ray crystallography : Resolves crystal structure and bond lengths (e.g., V=O bond ~1.58–1.62 Å) .
  • EPR spectroscopy : Identifies oxidation states (e.g., vanadium(IV) in VO²⁺ complexes) .
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (~400–600 nm) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. Advanced: How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of oxovanadium trihydrochloride?

Density Functional Theory (DFT) with B3LYP functionals and 6-311+G(d,p) basis sets can model:

  • Molecular geometry optimization (e.g., bond angles, coordination geometry) .
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
  • Comparative analysis with experimental X-ray data to validate computational models .

Q. Advanced: What methodologies are used to evaluate oxovanadium trihydrochloride’s bioactivity (e.g., enzyme inhibition)?

For enzyme inhibition studies:

  • Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., LRRK2 kinase inhibition assays) .
  • Cellular models : Use cancer cell lines (e.g., uterine cancer cells) to assess apoptosis and senescence via flow cytometry .
  • Molecular docking : Predict binding interactions with target proteins (e.g., AKT1) using AutoDock Vina .

Q. Basic: How can researchers design an effective literature search strategy for oxovanadium trihydrochloride?

  • Keywords : Include synonyms (e.g., "vanadium oxytrichloride," CAS 10213-09-9) and related terms (e.g., "Schiff base vanadium complexes") .
  • Databases : Prioritize PubMed, SciFinder, and Reaxys, filtering by "synthesis," "spectroscopy," and "biological activity" .
  • Exclusion criteria : Omit non-peer-reviewed sources and non-English studies unless translated .

Q. Advanced: How should researchers address contradictions in reported data (e.g., conflicting biological activity results)?

  • Meta-analysis : Compare experimental conditions (e.g., pH, solvent systems) across studies .
  • Reproducibility tests : Replicate key assays with standardized protocols (e.g., fixed ligand-to-metal ratios) .
  • Error analysis : Quantify instrumental uncertainties (e.g., ±0.1 Å in crystallographic data) .

Q. Advanced: What validation parameters are critical for chromatographic purity assessment of oxovanadium trihydrochloride?

  • HPLC/GC parameters :
    • Column type: C18 reverse-phase for polar vanadium complexes .
    • Detection: UV at 254 nm or ICP-MS for vanadium quantification .
    • System suitability: ≤2% RSD for retention times and peak areas .

Q. Basic: What safety protocols are essential when handling oxovanadium trihydrochloride in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate .

Q. Advanced: How does oxovanadium trihydrochloride interact with biological macromolecules (e.g., DNA or proteins)?

  • Spectroscopic titrations : Monitor UV-Vis spectral shifts upon DNA binding (e.g., hypochromism in CT-DNA assays) .
  • Circular dichroism (CD) : Detect conformational changes in proteins (e.g., α-helix to β-sheet transitions) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. Advanced: What environmental impact assessment strategies apply to oxovanadium trihydrochloride?

  • EPA guidelines : Conduct PBT (Persistence, Bioaccumulation, Toxicity) assessments using OECD 301D biodegradability tests .
  • Ecotoxicity assays : Use Daphnia magna or algal models to determine LC₅₀ values .
  • Waste disposal : Treat with NaOH to precipitate vanadium oxides before landfill .

Properties

Molecular Formula

Cl3H3OV

Molecular Weight

176.32 g/mol

IUPAC Name

oxovanadium;trihydrochloride

InChI

InChI=1S/3ClH.O.V/h3*1H;;

InChI Key

JNKMSLLEOBTKQY-UHFFFAOYSA-N

Canonical SMILES

O=[V].Cl.Cl.Cl

Origin of Product

United States

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